Physicochemical properties of cis-2-Benzoylcyclopentane-1-carboxylic acid
Physicochemical properties of cis-2-Benzoylcyclopentane-1-carboxylic acid
A Senior Application Scientist's Guide to the Physicochemical Characterization of cis-2-Benzoylcyclopentane-1-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Notice of Assumed Properties: Publicly available experimental data for cis-2-Benzoylcyclopentane-1-carboxylic acid is limited. This guide is therefore structured to provide a robust framework for the characterization of this and similar novel chemical entities. The physicochemical properties presented are predicted based on the compound's structure and data from analogous molecules. The core of this document lies in the detailed, field-proven methodologies for determining these critical parameters.
Introduction: The Strategic Importance of Physicochemical Profiling
In modern drug discovery, the journey from a hit compound to a viable drug candidate is paved with data. Among the most critical datasets is the physicochemical profile of a molecule. These properties govern a compound's behavior from the moment of administration to its arrival at the target site, influencing its solubility, permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy.[1] The carboxylic acid functional group, a common feature in many drug candidates, imparts specific characteristics such as acidity and the potential for strong intermolecular interactions, which can be both advantageous and challenging for drug design.[1]
This guide focuses on cis-2-Benzoylcyclopentane-1-carboxylic acid, a molecule combining a flexible cyclopentane core with a rigid benzoyl group and an ionizable carboxylic acid. Understanding the interplay of these structural features is paramount for predicting its behavior in a physiological environment. The solid-state properties of an Active Pharmaceutical Ingredient (API) are particularly crucial, as they can significantly impact every aspect of its formulation and performance, from solubility and stability to processability.[2][3] This document provides both predicted values for the key physicochemical properties of this compound and, more importantly, the detailed experimental protocols required to obtain definitive, high-quality data in a research and development setting.
Molecular Structure and Predicted Physicochemical Properties
A thorough characterization begins with the foundational aspects of the molecule. The predicted properties below serve as a baseline for experimental design and interpretation.
Molecular Formula: C₁₄H₁₆O₃
Molecular Weight: 232.27 g/mol
Structure:
(Note: Image is a representation of the named chemical structure.)
Table 1: Predicted Physicochemical Properties of cis-2-Benzoylcyclopentane-1-carboxylic acid
| Property | Predicted Value/Range | Significance in Drug Development |
| pKa | 4.0 - 5.0 | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP | 2.5 - 3.5 | Measures lipophilicity; critical for predicting membrane permeability and absorption. |
| Aqueous Solubility | Low to Moderate | Directly affects dissolution rate and bioavailability; must be optimized for oral drug delivery. |
| Melting Point (°C) | 130 - 150 | Influences solid-state stability, dissolution, and manufacturability. Purity can also be assessed.[4] |
| Boiling Point (°C) | > 350 (with decomposition) | Carboxylic acids generally have high boiling points due to strong hydrogen bonding.[5][6] |
Core Analytical Protocols: A Methodological Deep Dive
The trustworthiness of any drug development program rests on the quality of its data. The following protocols are designed to be self-validating systems for the precise determination of key physicochemical parameters.
Determination of Acidity (pKa) via Potentiometric Titration
Causality: The pKa is arguably the most critical physicochemical parameter for an ionizable drug. It dictates the extent of ionization at a given pH, which in turn controls solubility, absorption across biological membranes, and interaction with the target protein. Potentiometric titration is the gold-standard method for its determination due to its precision and accuracy.[7][8]
Experimental Workflow:
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Protocol:
-
Phase Preparation: Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Vigorously mix n-octanol and the buffer and allow them to separate to ensure mutual saturation.
-
Partitioning: Accurately add equal volumes of the saturated n-octanol and a solution of the compound in the saturated buffer to a vial. [9]3. Equilibration: Cap the vial and shake it for a sufficient time (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the two layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as HPLC-UV or LC-MS/MS. [10]6. Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Solid-State Characterization: Ensuring Stability and Performance
The solid form of an API is its identity. [11]Variations in crystal form (polymorphism) can have profound effects on stability, solubility, and bioavailability. [12]Therefore, comprehensive solid-state characterization is a non-negotiable aspect of drug development, as mandated by regulatory bodies. [13][14]
Thermal Analysis: Melting Point and Stability
Causality: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the melting point, purity, and thermal stability of a compound. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for precise determination of the melting point and heat of fusion. [15][16][17]TGA measures changes in mass as a function of temperature, revealing decomposition temperatures and the presence of volatiles. [18][19][20][21] Table 2: Key Thermal Analysis Techniques
| Technique | Principle | Primary Output | Interpretation |
| DSC | Measures difference in heat flow between a sample and a reference as temperature is changed. [16] | Endothermic/Exothermic peaks | Onset of an endotherm indicates melting point; peak area relates to heat of fusion. Purity can be estimated via the van't Hoff equation. [4] |
| TGA | Measures mass change as a function of temperature in a controlled atmosphere. [19] | Mass vs. Temperature curve | A sharp drop in mass indicates decomposition, defining the upper limit of thermal stability. [18] |
Step-by-Step Protocol (DSC for Melting Point):
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium. [22]2. Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.
-
Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. [4]4. Data Interpretation: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
Spectroscopic Identification
Causality: Spectroscopic techniques provide an unambiguous fingerprint of the molecule, confirming its identity and providing insights into its structure and bonding.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the functional groups present in the molecule. For cis-2-Benzoylcyclopentane-1-carboxylic acid, key expected absorptions include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1710 cm⁻¹), and another C=O stretch from the benzoyl ketone (~1680 cm⁻¹). [23][24][25]The broadness of the O-H band is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids. [24]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of the molecule.
-
¹H NMR: Expect signals for the aromatic protons of the benzoyl group, the aliphatic protons of the cyclopentane ring, and a characteristic downfield singlet for the acidic proton of the carboxylic acid (often >10 ppm). [23] * ¹³C NMR: Expect distinct signals for the carbonyl carbons of the acid and ketone (~165-185 ppm and >190 ppm, respectively), aromatic carbons, and the aliphatic carbons of the cyclopentane ring. [23][26][27]
-
Conclusion: From Data to Drug Candidate
The physicochemical characterization of a potential drug molecule like cis-2-Benzoylcyclopentane-1-carboxylic acid is a foundational pillar of its development program. The properties determined through the rigorous protocols outlined in this guide—pKa, logP, solubility, and solid-state characteristics—are not merely data points; they are predictive indicators of a compound's ultimate success or failure. By investing in high-quality, reproducible characterization early in the development process, research organizations can make more informed decisions, de-risk their pipelines, and accelerate the journey of bringing new, effective therapies to patients. This adherence to a structured, data-driven approach is a hallmark of scientific integrity and a prerequisite for regulatory approval. [34][35]
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